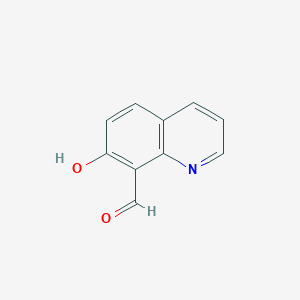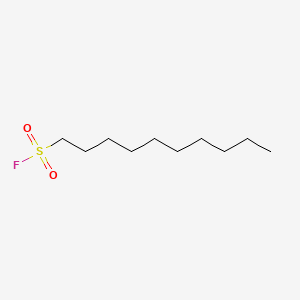![molecular formula C7H11F2N B12947991 (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12947991.png)
(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-5,5-Difluoro-2-azabicyclo[222]octane is a bicyclic compound featuring a nitrogen atom and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.2]octane typically involves the following steps:
Starting Materials: The synthesis begins with readily available precursors such as 2-azabicyclo[2.2.2]octane.
Fluorination: The introduction of fluorine atoms is achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to increase reaction rates and selectivity.
Green Chemistry Approaches: Implementing environmentally friendly methods to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the removal of fluorine atoms or reduction of other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one or both fluorine atoms. Common reagents include sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide, thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced forms with fewer fluorine atoms or fully hydrogenated products.
Substitution: Substituted products with azide or thiol groups replacing fluorine atoms.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S)-5,5-difluoro-2-azabicyclo[222]octane is used as a building block for synthesizing more complex molecules
Biology
The compound’s structural features make it a candidate for studying enzyme interactions and protein binding. It can serve as a probe in biochemical assays to investigate the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicinal chemistry, (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.2]octane is explored for its potential as a drug scaffold. Its bicyclic structure and fluorine atoms can enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism by which (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.2]octane exerts its effects depends on its interaction with molecular targets. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The nitrogen atom in the bicyclic structure can act as a nucleophile or base, facilitating various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.2]octane: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
5,5-Difluoro-2-azabicyclo[2.2.1]heptane: A similar bicyclic compound with a different ring size, affecting its chemical properties and reactivity.
5-Fluoro-2-azabicyclo[2.2.2]octane:
Uniqueness
(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and interactions with biological targets. This dual fluorination can enhance the compound’s stability and binding properties, making it a valuable scaffold in drug design and materials science.
Properties
Molecular Formula |
C7H11F2N |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C7H11F2N/c8-7(9)3-6-2-1-5(7)4-10-6/h5-6,10H,1-4H2/t5-,6-/m0/s1 |
InChI Key |
WRIONTXKBJJURC-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@H]2CN[C@@H]1CC2(F)F |
Canonical SMILES |
C1CC2CNC1CC2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B12947933.png)



![(S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12947959.png)

![Ethyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12947965.png)
![1,10-bis[2-chloro-4-(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12947969.png)
![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one](/img/structure/B12947984.png)

